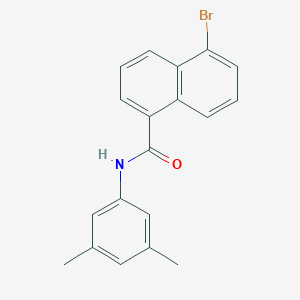![molecular formula C19H18N4O4S B327060 5-[4-(Benzenesulfonyl)piperazin-1-yl]-8-nitroquinoline](/img/structure/B327060.png)
5-[4-(Benzenesulfonyl)piperazin-1-yl]-8-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Benzenesulfonyl)piperazin-1-yl]-8-nitroquinoline is a complex organic compound with the molecular formula C19H18N4O4S and a molecular weight of 398.44 g/mol This compound is characterized by the presence of a quinoline core, a nitro group at the 8th position, and a phenylsulfonyl-substituted piperazine moiety at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzenesulfonyl)piperazin-1-yl]-8-nitroquinoline typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids for nitration and subsequent substitution reactions under controlled temperatures and pressures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and substitution reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Benzenesulfonyl)piperazin-1-yl]-8-nitroquinoline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-quinoline derivatives.
Reduction: Formation of amino-quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(Benzenesulfonyl)piperazin-1-yl]-8-nitroquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-[4-(Benzenesulfonyl)piperazin-1-yl]-8-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The phenylsulfonyl-piperazine moiety may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-8-[4-(phenylsulfonyl)-1-piperazinyl]quinoline
- 8-({2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}sulfanyl)quinoline
Uniqueness
5-[4-(Benzenesulfonyl)piperazin-1-yl]-8-nitroquinoline is unique due to the specific positioning of the nitro and phenylsulfonyl-piperazine groups on the quinoline core. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H18N4O4S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
5-[4-(benzenesulfonyl)piperazin-1-yl]-8-nitroquinoline |
InChI |
InChI=1S/C19H18N4O4S/c24-23(25)18-9-8-17(16-7-4-10-20-19(16)18)21-11-13-22(14-12-21)28(26,27)15-5-2-1-3-6-15/h1-10H,11-14H2 |
InChI Key |
QUHAXWQJNJXOCH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({1-[4-(Ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)phenyl 2-thiophenecarboxylate](/img/structure/B326977.png)
![3-{[1-(3-Bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B326978.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B326979.png)
![5-chloro-N-{[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B326980.png)
![3-bromo-N-{[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B326981.png)
![3-butoxy-N-{[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B326982.png)

![N-{[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}naphthalene-2-carboxamide](/img/structure/B326988.png)
![N-[(4-iodo-2-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B326990.png)
![2,4-dichloro-N-({2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide](/img/structure/B326992.png)
![4-[3-methoxy-4-(2-propynyloxy)benzylidene]-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B326994.png)
![4-[3-methoxy-4-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B326995.png)
![3-{[1-(4-Ethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate](/img/structure/B326996.png)
![3-{[1-(3,4-Dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate](/img/structure/B326997.png)
